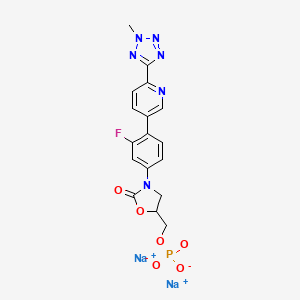

Tedizolid phosphate sodium

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

disodium;[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN6O6P.2Na/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28;;/h2-7,12H,8-9H2,1H3,(H2,26,27,28);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIJRGWLKLRQAH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN6Na2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Tedizolid Phosphate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of tedizolid (B1663884) phosphate (B84403), a potent oxazolidinone antibiotic. The synthesis involves a convergent approach, culminating in a Suzuki coupling reaction to form the core structure of tedizolid, followed by a phosphorylation step to yield the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic pathway and mechanism of action.

Overview of the Synthetic Strategy

The synthesis of tedizolid phosphate can be conceptually divided into three main stages:

-

Synthesis of Key Intermediates: Preparation of the two primary building blocks:

-

(5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Intermediate A )

-

5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (Intermediate B )

-

-

Suzuki Coupling: Palladium-catalyzed cross-coupling of Intermediate A with a boronic acid or ester derivative of Intermediate B to form tedizolid.

-

Phosphorylation: Conversion of the hydroxymethyl group of tedizolid to a phosphate ester to produce tedizolid phosphate.

Experimental Protocols

Synthesis of (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Intermediate A)

This intermediate provides the core oxazolidinone structure with the necessary stereochemistry.

Methodology:

-

To a solution of 3-fluoro-4-bromoaniline in a suitable solvent such as dichloromethane (B109758), add a base (e.g., triethylamine) and cool the mixture to 0°C.

-

Slowly add benzyl (B1604629) chloroformate to the solution to protect the aniline (B41778) nitrogen.

-

The resulting N-Cbz protected aniline is then reacted with (R)-glycidyl butyrate (B1204436) in the presence of a strong base like n-butyllithium in a solvent like THF at low temperature (e.g., -78°C) to form the oxazolidinone ring.

-

The butyrate ester is then hydrolyzed under basic conditions (e.g., with sodium hydroxide (B78521) in methanol/water) to yield the primary alcohol, Intermediate A .

-

Purification is typically achieved by column chromatography on silica (B1680970) gel.

Synthesis of 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (Intermediate B)

This intermediate introduces the substituted pyridine-tetrazole moiety.

Methodology:

-

5-bromo-2-cyanopyridine is reacted with sodium azide (B81097) and an ammonium (B1175870) salt (e.g., ammonium chloride) in a polar aprotic solvent like DMF to form the tetrazole ring via a [3+2] cycloaddition.

-

The resulting tetrazole is then methylated. A common method involves reacting the tetrazole with a methylating agent such as methyl iodide in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile. This reaction can produce a mixture of N1 and N2 isomers.

-

The desired N2-methylated isomer, Intermediate B , is typically isolated and purified by recrystallization or column chromatography.[1]

Suzuki Coupling to form Tedizolid

This key step couples the two intermediates to form the carbon-carbon bond that constitutes the core of the tedizolid molecule.

Methodology:

-

Intermediate A is subjected to a borylation reaction, for example, using bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate (B1210297) in a solvent like 1,4-dioxane. This forms the corresponding boronic ester.

-

In a separate reaction vessel, a mixture of the boronic ester of Intermediate A , Intermediate B , a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., aqueous potassium carbonate) in a suitable solvent system (e.g., 1,4-dioxane/water) is prepared.[2][3]

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated.

-

The crude tedizolid is purified by column chromatography or recrystallization to yield the pure compound. A yield of 82.9% has been reported for this coupling reaction.[2]

Phosphorylation of Tedizolid to form Tedizolid Phosphate

The final step is the phosphorylation of the primary alcohol of tedizolid.

Methodology:

-

Tedizolid is dissolved in a suitable anhydrous solvent such as THF or dichloromethane and cooled in an ice bath.

-

A phosphorylating agent, such as phosphorus oxychloride (POCl3) or dibenzyl N,N-diisopropylphosphoramidite, is added dropwise in the presence of a base like triethylamine (B128534) or N,N-diisopropylethylamine.[2]

-

If a protected phosphorylating agent is used, a subsequent deprotection step is required. For example, if dibenzyl phosphoramidite (B1245037) is used, the benzyl groups are removed by catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol (B145695) or methanol.[2]

-

The reaction is quenched, and the crude tedizolid phosphate is isolated.

-

Purification can be achieved by recrystallization or by forming a salt (e.g., the disodium (B8443419) salt) to facilitate purification, followed by acidification to regenerate the free acid form of tedizolid phosphate. Purity of over 99.9% has been achieved through purification processes.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of tedizolid phosphate and its intermediates.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (A) | C10H9BrFNO3 | 290.09 | ~80-90 | >98 |

| 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (B) | C7H6BrN5 | 240.07 | ~85-95 | >99 |

| Reaction Step | Product | Overall Yield (%) | Purity (HPLC, %) |

| Suzuki Coupling | Tedizolid | ~70-85 | >99 |

| Phosphorylation | Tedizolid Phosphate | ~60-70 | >99.5 |

| Overall Synthesis | Tedizolid Phosphate | ~40-50 | >99.5 |

Visualizations

Synthetic Pathway of Tedizolid Phosphate

Caption: Synthetic scheme for tedizolid phosphate.

Experimental Workflow for Tedizolid Synthesis

Caption: Laboratory workflow for tedizolid phosphate synthesis.

Mechanism of Action of Tedizolid

Caption: Mechanism of action of tedizolid.

References

The In Vitro Antibacterial Profile of Tedizolid Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of tedizolid (B1663884) phosphate (B84403), the active form of the prodrug tedizolid phosphate. Tedizolid is a second-generation oxazolidinone antibiotic with potent activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains. This document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of its mechanism of action and typical experimental workflows.

Core Antibacterial Activity

Tedizolid demonstrates potent in vitro activity against clinically important Gram-positive aerobic bacteria. It is generally four to eight times more potent than the first-generation oxazolidinone, linezolid (B1675486), against staphylococci, enterococci, and streptococci.[1][2] This increased potency extends to drug-resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and even some linezolid-resistant strains.[1][2]

Table 1: In Vitro Activity of Tedizolid against Staphylococcus aureus

| Organism | Tedizolid MIC₅₀ (µg/mL) | Tedizolid MIC₉₀ (µg/mL) | Tedizolid MIC Range (µg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | 0.12 - 0.25 | 0.25 | 0.12 - 0.5 |

| Methicillin-Resistant S. aureus (MRSA) | 0.12 - 0.25 | 0.25 | 0.12 - 0.5 |

Data compiled from multiple sources.[2][3][4][5]

Table 2: In Vitro Activity of Tedizolid against Streptococcal Species

| Organism | Tedizolid MIC₅₀ (µg/mL) | Tedizolid MIC₉₀ (µg/mL) | Tedizolid MIC Range (µg/mL) |

| Streptococcus pyogenes | 0.12 | 0.25 | ≤0.12 - 0.5 |

| Streptococcus agalactiae | 0.12 | 0.25 | ≤0.12 - 0.5 |

| Streptococcus anginosus group | 0.12 | 0.25 | 0.03 - 0.25 |

| Penicillin-Resistant Streptococcus pneumoniae | 0.25 | 0.25 | 0.125 - 0.25 |

Data compiled from multiple sources.[2][4][6]

Table 3: In Vitro Activity of Tedizolid against Enterococcal Species

| Organism | Tedizolid MIC₅₀ (µg/mL) | Tedizolid MIC₉₀ (µg/mL) | Tedizolid MIC Range (µg/mL) |

| Enterococcus faecalis | 0.25 | 0.25 - 0.5 | ≤0.12 - 0.5 |

| Vancomycin-Resistant Enterococcus faecium (VRE) | 0.25 | 0.5 | Not widely reported |

Data compiled from multiple sources.[3][4]

Table 4: In Vitro Activity of Tedizolid against Other Notable Pathogens

| Organism | Tedizolid MIC₅₀ (µg/mL) | Tedizolid MIC₉₀ (µg/mL) |

| Coagulase-Negative Staphylococci (CoNS) | 0.12 | 0.12 |

| Mycobacterium tuberculosis | 0.25 | 0.5 |

| Nocardia spp. (various) | 0.25 - 0.5 | 1 - 2 |

Data compiled from multiple sources.[3][7][8][9]

Mechanism of Action

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][10][11] As an oxazolidinone, it binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center.[1][6][10] This binding prevents the formation of the 70S initiation complex, a crucial step for the commencement of protein synthesis.[6] The unique chemical structure of tedizolid, particularly its modified side chain, allows for additional binding site interactions, contributing to its enhanced potency.[1] This structural difference also allows it to retain activity against some linezolid-resistant strains, such as those harboring the cfr gene.[1][12]

Caption: Mechanism of action of tedizolid.

Experimental Protocols for In Vitro Susceptibility Testing

The determination of the in vitro activity of tedizolid, represented by the Minimum Inhibitory Concentration (MIC), is typically performed using standardized methods such as broth microdilution or agar (B569324) dilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Broth Microdilution Method (CLSI M07 Guideline)

This is a common and standardized method for determining the MIC of an antimicrobial agent.[3]

-

Preparation of Tedizolid Stock Solution: A stock solution of tedizolid is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.

-

Preparation of Microdilution Plates: Serial two-fold dilutions of tedizolid are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For testing streptococci, CAMHB is often supplemented with 2.5% to 5% lysed horse blood.[13]

-

Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium (e.g., Trypticase Soy Agar with 5% sheep blood) for 18-24 hours. A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The microtiter plates are inoculated with the standardized bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of tedizolid that completely inhibits visible growth of the organism.

-

Quality Control: Concurrently with the testing of clinical isolates, quality control strains with known MIC values (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212, and S. pneumoniae ATCC 49619) are tested to ensure the accuracy and reproducibility of the results.[3][4]

Caption: Workflow for broth microdilution susceptibility testing.

Conclusion

Tedizolid phosphate demonstrates potent and broad in vitro activity against a wide array of clinically significant Gram-positive pathogens, including those with resistance to other classes of antibiotics. Its enhanced potency compared to linezolid and its consistent activity against resistant phenotypes make it a valuable agent in the treatment of serious bacterial infections. The standardized methodologies for in vitro susceptibility testing are crucial for the accurate determination of its activity and for guiding appropriate clinical use. Further research into its activity against a broader range of emerging pathogens will continue to define its role in the antimicrobial armamentarium.

References

- 1. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmilabs.com [jmilabs.com]

- 4. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activities of tedizolid compared with other antibiotics against Gram-positive pathogens associated with hospital-acquired pneumonia, skin and soft tissue infection and bloodstream infection collected from 26 hospitals in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tedizolid Phosphate (Sivextro): A Second-Generation Oxazolidinone to Treat Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Susceptibility Testing of Tedizolid against Nontuberculous Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Activity of Tedizolid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Susceptibility Testing of Tedizolid against Isolates of Nocardia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]

- 11. merckconnect.com [merckconnect.com]

- 12. Tedizolid for the management of human infections: in vitro characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jmilabs.com [jmilabs.com]

The Pharmacodynamics of Tedizolid Phosphate in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacodynamics of tedizolid (B1663884) phosphate (B84403), a second-generation oxazolidinone antibiotic, as demonstrated in various animal models. Tedizolid, the active moiety of the prodrug tedizolid phosphate, exhibits potent activity against a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding of its preclinical efficacy.

Core Pharmacodynamic Profile

Tedizolid's antibacterial effect is primarily linked to the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[2][3][4] This parameter has been consistently identified as the key driver of efficacy in various animal infection models. Tedizolid functions by inhibiting bacterial protein synthesis through its binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, which prevents the formation of the 70S initiation complex.[1][5][6]

Quantitative Pharmacodynamic Data in Murine Models

The following tables summarize the key pharmacodynamic parameters of tedizolid observed in different murine infection models. These studies highlight the drug's potency against key Gram-positive pathogens and the impact of the host's immune status on its activity.

Table 1: Pharmacodynamics of Tedizolid in Neutropenic Murine Thigh Infection Model

| Pathogen | Efficacy Endpoint | Required fAUC/MIC | Reference |

| S. aureus | Stasis | ~50 | [2][4] |

| S. aureus | 1-log kill | 105.9 | [2] |

Table 2: Pharmacodynamics of Tedizolid in Neutropenic Murine Pneumonia Model

| Pathogen | Efficacy Endpoint | Required fAUC/MIC | Reference |

| S. aureus (MSSA & MRSA) | Stasis | ~20 | [7][8][9] |

| S. aureus (MSSA & MRSA) | 1-log kill | 34.6 | [7][8] |

| S. pneumoniae | Stasis | 19.21 | [10] |

| S. pneumoniae | 1-log kill | 48.29 | [10] |

| S. pneumoniae | 2-log kill | 103.95 | [10] |

Table 3: Impact of Immune Status on Tedizolid Pharmacodynamics in Murine Models

| Model | Immune Status | Pathogen | Efficacy Endpoint | Required fAUC/MIC | Reference |

| Thigh Infection | Immunocompetent | S. aureus | Stasis | Achieved with lower exposures compared to neutropenic models.[3] | [3][11] |

| Pneumonia | Immunocompetent | S. pneumoniae | Stasis | 8.96 | [10] |

| Pneumonia | Immunocompetent | S. pneumoniae | 1-log kill | 24.62 | [10] |

| Pneumonia | Immunocompetent | S. pneumoniae | 2-log kill | 48.34 | [10] |

Key Experimental Protocols

The following sections detail the methodologies employed in the animal studies that generated the data presented above.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

-

Animal Preparation: Mice (e.g., ICR strain) are rendered neutropenic through the intraperitoneal administration of cyclophosphamide. This is typically done on days -4 and -1 relative to infection to achieve neutrophil counts below 100 cells/mm³.[11]

-

Infection: Mice are inoculated intramuscularly in the thigh with a suspension of the test organism (e.g., S. aureus) in the logarithmic growth phase. The typical inoculum size is around 10⁶ to 10⁷ colony-forming units (CFU).

-

Drug Administration: Tedizolid phosphate is administered via oral gavage or subcutaneous injection at various dosing regimens, often starting 2 hours post-infection. Dosing can be fractionated (e.g., every 6, 12, or 24 hours) to determine the pharmacodynamic index linked to efficacy.[8]

-

Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized, and the infected thigh muscles are excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar (B569324) to determine the bacterial load (log₁₀ CFU/thigh). Efficacy is measured by the change in bacterial count compared to untreated controls.[2]

Neutropenic Murine Pneumonia Model

This model assesses the efficacy of antimicrobials in a lung infection setting.

-

Animal Preparation: Similar to the thigh infection model, mice are rendered neutropenic with cyclophosphamide.[7][9]

-

Infection: Mice are infected via intranasal or intratracheal inoculation with a bacterial suspension (e.g., S. aureus or S. pneumoniae).[7][9][10] The initial bacterial burden in the lungs at the start of therapy is typically around 6 log₁₀ CFU/lungs.[7][8]

-

Drug Administration: Treatment with tedizolid phosphate is initiated, usually 2 hours after infection, via oral-gastric gavage or another appropriate route.[7][8][9]

-

Endpoint Analysis: After a 24-hour treatment period, the lungs are harvested, homogenized, and quantitatively cultured to determine the bacterial burden.[7][9] The change in log₁₀ CFU/lungs from the start of therapy is the primary measure of efficacy.

Visualizing Tedizolid's Action and Experimental Design

The following diagrams, created using the DOT language, illustrate the mechanism of action of tedizolid and a typical experimental workflow for its evaluation in an animal model.

Caption: Mechanism of action of Tedizolid in inhibiting bacterial protein synthesis.

Caption: Experimental workflow for a neutropenic murine infection model.

Conclusion

Animal models have been instrumental in defining the pharmacodynamic profile of tedizolid phosphate. The consistent correlation of the fAUC/MIC ratio with efficacy across different models and pathogens provides a solid foundation for predicting its clinical performance.[3][4] Studies in both neutropenic and immunocompetent animals have further elucidated the interplay between the drug and the host immune system, showing that the presence of granulocytes enhances tedizolid's activity.[3][11] The data summarized herein underscore the potent in vivo activity of tedizolid and support its use in treating infections caused by susceptible Gram-positive bacteria.

References

- 1. Tedizolid: a new oxazolidinone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of Tedizolid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of pharmacokinetic/pharmacodynamic systems analyses to inform dose selection of tedizolid phosphate. [researchcommons.acphs.edu]

- 5. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]

- 6. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Pharmacodynamics of the New Oxazolidinone Tedizolid Phosphate and Linezolid in a Neutropenic Murine Staphylococcus aureus Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative pharmacodynamics of the new oxazolidinone tedizolid phosphate and linezolid in a neutropenic murine Staphylococcus aureus pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Use of Translational Pharmacokinetic/Pharmacodynamic Infection Models To Understand the Impact of Neutropenia on the Efficacy of Tedizolid Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Development of Bacterial Resistance to Tedizolid Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tedizolid (B1663884) phosphate (B84403) is a second-generation oxazolidinone antibiotic demonstrating potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As with all antimicrobial agents, the emergence of bacterial resistance is a critical concern. This technical guide provides an in-depth overview of the mechanisms underlying the development of bacterial resistance to tedizolid. It details the molecular pathways of resistance, summarizes quantitative data on the frequency and levels of resistance, and provides comprehensive descriptions of the experimental protocols used to investigate these phenomena. Visualizations of key pathways and workflows are included to facilitate a deeper understanding of the subject matter.

Introduction

Tedizolid phosphate is a prodrug that is rapidly converted by endogenous phosphatases to its active form, tedizolid.[1] It represents a significant advancement in the oxazolidinone class of antibiotics, offering a once-daily dosing regimen and an improved safety profile compared to its predecessor, linezolid (B1675486).[2] Tedizolid has demonstrated efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs).[3] Despite its enhanced potency, the development of bacterial resistance remains a potential challenge to its long-term clinical utility. Understanding the mechanisms by which bacteria develop resistance to tedizolid is paramount for stewardship efforts, the design of new therapeutic strategies, and the development of next-generation antibiotics.

Mechanism of Action of Tedizolid

Tedizolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of a functional 70S initiation complex, which is a crucial step in the initiation of protein synthesis.[1] The chemical structure of tedizolid, particularly its modified side chain at the C-5 position of the oxazolidinone nucleus, allows for additional binding site interactions, contributing to its enhanced potency compared to linezolid.[4]

Mechanisms of Bacterial Resistance to Tedizolid

Bacterial resistance to tedizolid can arise through two primary mechanisms: alterations in the drug's target site through mutations and the acquisition of mobile genetic elements that modify the ribosomal target.

Target Site Modifications: Mutations in Ribosomal RNA and Proteins

The most common mechanism of resistance to oxazolidinones involves mutations in the genes encoding the 23S ribosomal RNA (rRNA), a key component of the 50S ribosomal subunit.[5] The G2576T substitution in the V domain of the 23S rRNA is a frequently observed mutation that confers resistance to both linezolid and tedizolid.[6][7] Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) can also contribute to reduced susceptibility to tedizolid.[8][9] These mutations are thought to alter the conformation of the PTC, thereby reducing the binding affinity of the drug.

Acquired Resistance: The Role of Mobile Genetic Elements

The horizontal transfer of resistance genes represents a significant clinical threat due to its potential for rapid dissemination among bacterial populations. For oxazolidinones, the most prominent mobile genetic element is the cfr (chloramphenicol-florfenicol resistance) gene.[10] The cfr gene encodes an RNA methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA.[5] This methylation sterically hinders the binding of several classes of antibiotics, including oxazolidinones, to the ribosome.

Interestingly, tedizolid has been shown to retain activity against some linezolid-resistant strains harboring the cfr gene.[4][11] This is attributed to the unique chemical structure of tedizolid, which allows it to overcome the steric hindrance caused by the methylation at A2503.[5] However, high-level resistance can occur when cfr is present in combination with other resistance mechanisms.

Other mobile resistance genes, such as optrA and poxtA, which encode for ATP-binding cassette (ABC-F) proteins that confer resistance through ribosomal protection, have also been identified and can contribute to reduced susceptibility to oxazolidinones, including tedizolid.[10][12]

Quantitative Data on Tedizolid Resistance

The following tables summarize key quantitative data from various studies on the in vitro activity of tedizolid and the development of resistance.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Tedizolid and Linezolid against various Gram-positive pathogens.

| Organism | Tedizolid MIC₅₀ (mg/L) | Tedizolid MIC₉₀ (mg/L) | Linezolid MIC₅₀ (mg/L) | Linezolid MIC₉₀ (mg/L) | Reference(s) |

| Staphylococcus aureus (MSSA) | 0.12 | 0.25 | 1 | 2 | [6][7] |

| Staphylococcus aureus (MRSA) | 0.12 | 0.25 | 1 | 2 | [6][7] |

| Enterococcus faecalis | 0.25 | 0.5 | 1 | 2 | [7] |

| Streptococcus pyogenes | 0.12 | 0.25 | 0.5 | 1 | [7] |

| Streptococcus agalactiae | 0.12 | 0.25 | 0.5 | 1 | [7] |

| Linezolid-Resistant S. aureus (with cfr) | 0.5 - 1 | 1 - 2 | 8 - 16 | >16 | [5] |

| Linezolid-Resistant S. aureus (with 23S rRNA mutations) | 1 - 4 | 4 - 8 | 16 - 64 | >64 | [5][6] |

Table 2: Spontaneous Mutation Frequencies for Resistance to Tedizolid.

| Organism | Tedizolid Concentration for Selection (x MIC) | Mutation Frequency | Reference(s) |

| Staphylococcus aureus | 4-8 | < 10⁻⁹ | [4] |

| Enterococcus faecalis | 4-8 | < 10⁻⁹ | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard reference for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution for Tedizolid MIC Determination

-

Preparation of Tedizolid Stock Solution: A stock solution of tedizolid is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration.

-

Serial Dilutions: Two-fold serial dilutions of tedizolid are prepared in a 96-well microtiter plate containing CAMHB.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is defined as the lowest concentration of tedizolid that completely inhibits visible bacterial growth.

In Vitro Selection of Resistant Mutants

This method is used to determine the frequency of spontaneous mutations that lead to resistance.

Protocol: In Vitro Selection of Tedizolid-Resistant Mutants

-

Bacterial Culture Preparation: A large population of the test bacterium (e.g., 10⁹ to 10¹⁰ CFU) is grown in antibiotic-free broth.

-

Plating on Selective Agar (B569324): The bacterial culture is then plated onto Mueller-Hinton agar plates containing various concentrations of tedizolid, typically at 2x, 4x, and 8x the MIC of the parental strain.

-

Incubation: The plates are incubated at 35-37°C for 24-48 hours.

-

Colony Counting and Mutation Frequency Calculation: The number of colonies that grow on the antibiotic-containing plates is counted. The mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable bacteria plated (determined by plating on antibiotic-free agar).

-

Confirmation of Resistance: The resistance of the selected colonies is confirmed by re-testing their MIC to tedizolid.

Whole Genome Sequencing (WGS) for Identification of Resistance Mutations

WGS is a powerful tool for identifying the genetic basis of resistance.

Protocol: Whole Genome Sequencing of Tedizolid-Resistant Isolates

-

DNA Extraction: High-quality genomic DNA is extracted from both the parental (susceptible) and the resistant bacterial isolates.

-

Library Preparation: The extracted DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: The raw sequencing reads are assessed for quality.

-

Genome Assembly: The reads are assembled into a draft genome sequence.

-

Variant Calling: The genome of the resistant isolate is compared to the genome of the parental strain (or a reference genome) to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

-

Annotation: The identified genetic variations are annotated to determine if they fall within genes known to be associated with antibiotic resistance (e.g., 23S rRNA, rplC, rplD, rpoB).

-

Visualizations of Pathways and Workflows

Diagram 1: Signaling Pathway of Cfr-Mediated Resistance

Caption: Cfr methyltransferase modifies A2503 on the 23S rRNA, leading to tedizolid resistance.

Diagram 2: Experimental Workflow for Identifying Resistance Mutations

Caption: Workflow for selecting and identifying mutations conferring tedizolid resistance.

Conclusion and Future Directions

The development of bacterial resistance to tedizolid phosphate is a complex process involving both mutational and acquired mechanisms. While tedizolid demonstrates improved activity against some linezolid-resistant strains, the potential for cross-resistance remains. Continuous surveillance of tedizolid susceptibility is crucial to monitor the emergence and spread of resistance. Future research should focus on understanding the interplay between different resistance mechanisms, the development of rapid diagnostic tools to detect resistance, and the exploration of combination therapies to mitigate the development of resistance and prolong the clinical utility of this important antibiotic.

References

- 1. food.dtu.dk [food.dtu.dk]

- 2. In Vitro Susceptibility Testing of Tedizolid against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Drug Resistance in Staphylococcus aureus | MDPI [mdpi.com]

- 4. liofilchem.net [liofilchem.net]

- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 6. Dissemination of cfr-mediated linezolid resistance among Staphylococcus species isolated from a teaching hospital in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. youtube.com [youtube.com]

- 9. sketchviz.com [sketchviz.com]

- 10. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens [polscientific.com]

- 11. protocols.io [protocols.io]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Chemical Properties of Tedizolid Phosphate for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tedizolid (B1663884) phosphate (B84403) is a second-generation oxazolidinone antibacterial prodrug. Administered intravenously or orally, it is rapidly and extensively converted by endogenous phosphatases to its microbiologically active moiety, tedizolid.[1][2] This guide provides an in-depth overview of the core chemical properties, mechanism of action, experimental protocols, pharmacokinetics, and safety profile of tedizolid phosphate and tedizolid, tailored for the research and drug development community. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.

Chemical and Physical Properties

Tedizolid phosphate is supplied as a sterile, white to off-white lyophilized powder for injection or as a solid oral tablet.[2][3] It is the phosphate monoester of tedizolid, a modification that enhances water solubility.[4][5] The active form, tedizolid, is characterized by a modified side chain at the C-5 position of the oxazolidinone nucleus and an optimized C- and D-ring system, which improves potency through additional binding site interactions on the bacterial ribosome.[3][4]

Table 1: Physicochemical Properties of Tedizolid Phosphate

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆FN₆O₆P | [6] |

| Molecular Weight | 450.32 g/mol | [3] |

| Appearance | White to off-white powder/solid | [3][7] |

| Melting Point | >235°C (decomposes)[5], 256.8°C[7] | [5][7][8] |

| Boiling Point | 725.6 ± 70.0 °C (Predicted) | [5] |

| Density | 1.75 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | First pKa: 1.8 (calculated), Second pKa: 6.5 (measured) | [7] |

| Partition Coefficient (LogP) | -0.4 | [7] |

| Optical Rotation | -48.3° (at 25°C, 1:1 H₂O:THF) | [7] |

| Storage Temperature | 2-8°C under inert gas | [5] |

Table 2: Solubility of Tedizolid and its Phosphate Prodrug

| Compound | Solvent | Solubility | Source |

| Tedizolid Phosphate | Water (pH 3.9) | 0.1 mg/mL | [7] |

| 0.05 M Potassium Phosphate, pH 6.0 | >195 mg/mL | [7] | |

| 0.05 M Sodium Phosphate, pH 8.0 | >200 mg/mL | [7] | |

| DMSO | Slightly soluble, 22 mg/mL (48.85 mM) | [3][5] | |

| Ethanol | Insoluble | [3] | |

| PBS (pH 7.2) | 1 mg/mL | ||

| Tedizolid | Water | 0.1 mg/mL |

Mechanism of Action

Tedizolid phosphate is a prodrug that undergoes rapid conversion to the active moiety, tedizolid, via the action of nonspecific phosphatases in the body.[1] Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically interacting with the peptidyl transferase center at the 23S ribosomal RNA. This binding event prevents the formation of a functional 70S initiation complex, a critical step for the translation of messenger RNA into proteins, thereby halting bacterial growth and replication. This mechanism differs from other non-oxazolidinone classes of antibacterial drugs, reducing the likelihood of cross-resistance. In vitro studies have demonstrated that tedizolid is primarily bacteriostatic against key Gram-positive pathogens.

Caption: Mechanism of action for tedizolid phosphate.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing

The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the susceptibility of bacterial strains to tedizolid. The following protocol is a synthesized methodology based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology: Broth Microdilution

-

Isolate Preparation: Suspend well-isolated colonies from an overnight agar (B569324) plate (e.g., Mueller-Hinton agar) into a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculum Dilution: Further dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the final desired inoculum density for the assay.

-

Drug Dilution: Prepare a series of two-fold serial dilutions of tedizolid in CAMHB in a 96-well microtiter plate. The concentration range should typically span from 0.015 to 32 µg/mL.

-

Inoculation: Inoculate each well of the microtiter plate containing the drug dilutions with the prepared bacterial inoculum. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient atmosphere. For slow-growing organisms, incubation may be extended up to 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of tedizolid that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a plate reader.

-

Quality Control: Concurrently test standard quality control strains, such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619, to ensure the validity of the results.

Alternative Method: MIC Test Strips

MIC Test Strips are paper strips with a predefined concentration gradient of the antibiotic. When applied to an inoculated agar plate, an inhibition ellipse forms, and the MIC is read where the edge of the ellipse intersects the strip.

Caption: Workflow for MIC determination by broth microdilution.

Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of proteins in a cell-free system or in intact cells. The following is a generalized protocol for an in vitro translation assay, which can be adapted to study tedizolid's effect.

Methodology: In Vitro Coupled Transcription-Translation Assay

-

System Preparation: Prepare S30 extracts from a suitable bacterial strain (e.g., E. coli or S. aureus). This extract contains all the necessary components for transcription and translation (ribosomes, tRNAs, enzymes, etc.).

-

Reaction Mixture: Assemble reaction mixtures in a final volume of approximately 25-50 µL. The mixture should contain the S30 extract, a DNA template (e.g., a plasmid containing a reporter gene), buffers, salts (e.g., MgCl₂, NH₄Cl), amino acids, and an energy source (e.g., ATP, GTP).[6]

-

Radiolabeling: Add a radiolabeled amino acid, typically [³⁵S]methionine, to the reaction mixture to allow for the detection of newly synthesized proteins.

-

Inhibitor Addition: Add varying concentrations of tedizolid (or a control inhibitor) to the reaction tubes. Include a no-drug control.

-

Incubation: Incubate the reaction mixtures at 37°C for 60-90 minutes to allow for transcription and translation to occur.

-

Protein Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins using an acid, such as trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated proteins on a filter, wash to remove unincorporated [³⁵S]methionine, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of protein synthesized. Compare the results from the tedizolid-treated samples to the control to determine the inhibitory effect and calculate the IC₅₀ (the concentration of drug that inhibits 50% of protein synthesis).

Caption: General workflow for a protein synthesis inhibition assay.

Pharmacokinetics (ADME)

Tedizolid exhibits a favorable pharmacokinetic profile that supports once-daily dosing. The prodrug, tedizolid phosphate, is rapidly converted to active tedizolid, with the prodrug itself being below the limit of quantification in plasma shortly after administration.

Table 3: Pharmacokinetic Properties of Tedizolid

| Parameter | Description | Source |

| Absorption | Bioavailability: ~91% (oral), no dose adjustment needed between IV and oral.[2][6] | [2][6] |

| Tₘₐₓ (Time to Peak Concentration): ~3 hours (oral), ~1 hour (IV).[6] | [6] | |

| Effect of Food: Food delays absorption and reduces Cₘₐₓ but does not alter total systemic exposure (AUC).[6] | [6] | |

| Distribution | Protein Binding: ~70% to 90% bound to human plasma proteins.[2] | [2] |

| Volume of Distribution (Vd): 67 to 80 L, indicating good tissue penetration.[2] | [2] | |

| Metabolism | Primary Pathway: Tedizolid is primarily converted to an inactive sulphate conjugate in the liver. This process is not thought to involve cytochrome P450 (CYP) enzymes.[1][6] | [1][6] |

| Excretion | Route of Elimination: Predominantly fecal excretion (~80-90%), primarily as the inactive sulfate (B86663) metabolite.[1] | [1] |

| Half-Life (t₁/₂): Approximately 12 hours.[5] | [5] | |

| Clearance: Apparent oral clearance at steady-state is 8.4 ± 2.1 L/hr.[6] | [6] |

Safety and Toxicology

Tedizolid has demonstrated a favorable safety profile in clinical trials, particularly concerning hematologic effects when compared to the first-generation oxazolidinone, linezolid (B1675486).

Table 4: Safety and Toxicology Summary

| Aspect | Finding | Source |

| Common Adverse Events | Nausea, headache, diarrhea, and vomiting are the most frequently reported adverse events, generally mild to moderate in severity. | |

| Hematologic Effects | At the therapeutic dose of 200 mg once daily, hematologic variables remained similar to placebo for up to 21 days. Higher doses (400 mg) showed effects similar to linezolid. | |

| Monoamine Oxidase (MAO) Inhibition | Tedizolid is a weak, reversible inhibitor of MAO in vitro. However, clinical studies showed no meaningful changes in blood pressure with pseudoephedrine or tyramine, suggesting a low risk of drug-food/drug-drug interactions related to MAO inhibition.[2] | [2] |

| Serotonin Syndrome | Unlike linezolid, tedizolid has not been shown to interact significantly with serotonergic agents in clinical studies. | |

| Mitochondrial Toxicity | As an oxazolidinone, there is a theoretical risk of mitochondrial protein synthesis inhibition, which can lead to adverse effects like neuropathy and lactic acidosis. Tedizolid is generally better tolerated than linezolid in this regard. | |

| Genotoxicity | Negative in the Ames bacterial reverse mutation assay and in in vivo micronucleus and unscheduled DNA synthesis assays. Positive in an in vitro chromosome aberration test. | |

| Reproductive Toxicity | Suspected of damaging the unborn child based on animal studies. | |

| Use in Neutropenic Patients | Safety and efficacy have not been adequately evaluated in patients with neutropenia (<1000 cells/mm³). Antibacterial activity was reduced in animal models lacking granulocytes. |

Disclaimer: This document is intended for research and informational purposes only and is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified health provider with any questions you may have regarding a medical condition. For full prescribing information, consult the official product monograph.

References

- 1. search.library.nyu.edu [search.library.nyu.edu]

- 2. upload.orthobullets.com [upload.orthobullets.com]

- 3. journals.asm.org [journals.asm.org]

- 4. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro transcription–translation using bacterial genome as a template to reconstitute intracellular profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Tedizolid Phosphate Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tedizolid (B1663884) phosphate (B84403) sodium in common laboratory solvents. The information is intended to assist researchers and drug development professionals in designing experiments, preparing formulations, and understanding the physicochemical properties of this second-generation oxazolidinone antibiotic. Tedizolid phosphate is the prodrug of tedizolid, which is the active moiety.[1] The phosphate group is added to enhance water solubility.[2]

Quantitative Solubility Data

The solubility of tedizolid phosphate has been determined in various solvents and aqueous solutions. The following table summarizes the available quantitative data for easy comparison. It is important to note that some sources may not differentiate between tedizolid phosphate and its sodium salt, and solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.

| Solvent/Medium | Reported Solubility | Molar Concentration (mM) | Notes | Source(s) |

| Organic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | ≥ 36 mg/mL | ≥ 79.94 mM | Hygroscopic DMSO can reduce solubility; fresh DMSO is recommended. | [3][4] |

| Dimethyl Sulfoxide (DMSO) | 22 mg/mL | 48.85 mM | Moisture-absorbing DMSO reduces solubility. | [5] |

| Ethanol | Insoluble | - | - | [3][5] |

| Methanol | Soluble | - | Specific quantitative data not provided. | [6] |

| Acetonitrile | Soluble | - | Specific quantitative data not provided. | [6] |

| Chloroform:Ethanol (1:1, v/v) with 0.2 mL DMSO | Soluble | - | Used as a solvent system for preparing nanocrystals. | [7] |

| Aqueous Solvents | ||||

| Water | Insoluble | - | - | [3][5] |

| Water | 0.1 mg/mL | 0.22 mM | Requires sonication to aid dissolution. | [4][8] |

| Water (pH 3.9) | 0.1 mg/mL | 0.22 mM | At 25°C. | [9] |

| 0.1% Phosphoric Acid (pH 2.0) | 0.003 mg/mL | 0.007 mM | At 25°C. | [9] |

| 0.1 N HCl (pH 1.1) | 0.005 mg/mL | 0.011 mM | At 25°C. | [9] |

| 0.01 N HCl (pH 2.1) | 0.005 mg/mL | 0.011 mM | At 25°C. | [9] |

| 0.05 M Potassium Biphthalate (pH 4.0) | - | - | Solubility data not explicitly quantified in the provided text. | [9] |

| 0.05 M Potassium Phosphate (pH 6.0) | - | - | Solubility data not explicitly quantified in the provided text. | [9] |

| 0.05 M Sodium Phosphate (pH 8.0) | - | - | Solubility data not explicitly quantified in the provided text. | [9] |

| 0.1 M Potassium Borate (pH 9.0) | - | - | Solubility data not explicitly quantified in the provided text. | [9] |

| Simulated Tear Fluid (STF) with 0.5% SLS | 18.4 µg/mL | 0.041 mM | - | [7] |

| Formulation Vehicles | ||||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 4.62 mM | Clear solution. | [4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | - | - | A viable formulation protocol. | [4] |

Experimental Protocols

The determination of drug solubility is a critical step in pharmaceutical development. The following section outlines a typical experimental protocol for determining the equilibrium solubility of tedizolid phosphate, based on the widely accepted shake-flask method.[10][11]

Objective: To determine the equilibrium solubility of tedizolid phosphate in a given solvent.

Materials:

-

Tedizolid phosphate sodium powder

-

Solvent of interest (e.g., water, ethanol, DMSO, buffer of specific pH)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or other agitation device

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid is necessary to ensure that a saturated solution is achieved.[10]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[7]

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[7][12] The time required to reach equilibrium should be determined in preliminary studies by measuring the concentration at different time points until it remains constant.[12]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles.[13]

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of tedizolid phosphate.[7] A standard curve should be prepared using solutions of known concentrations.

-

-

Data Interpretation:

-

The concentration of the saturated solution, as determined by HPLC, represents the equilibrium solubility of tedizolid phosphate in the tested solvent at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reliability of the results.[12]

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the equilibrium solubility of a compound using the shake-flask method.

Mechanism of Action of Tedizolid

Tedizolid phosphate is a prodrug that is converted to its active form, tedizolid, by phosphatases in the body.[14] Tedizolid then exerts its antibacterial effect by inhibiting bacterial protein synthesis.[15][16] The following diagram illustrates this pathway.

References

- 1. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. toku-e.com [toku-e.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Fabrication and Characterization of Tedizolid Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tedizolid phosphate [drugcentral.org]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. who.int [who.int]

- 13. pharmatutor.org [pharmatutor.org]

- 14. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]

- 15. merckconnect.com [merckconnect.com]

- 16. Tedizolid: a new oxazolidinone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Long-Term Stability of Tedizolid Phosphate Sodium Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile of tedizolid (B1663884) phosphate (B84403), an oxazolidinone-class antibacterial prodrug. Understanding the factors that influence its stability is critical for the development of robust pharmaceutical formulations, establishment of appropriate storage conditions, and ensuring safe and effective clinical administration.

Executive Summary of Stability Profile

Tedizolid phosphate is the phosphate monoester prodrug of tedizolid, which is active against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The prodrug is designed to be converted to the active moiety, tedizolid, by endogenous phosphatases following administration.[2]

Forced degradation studies, conducted in accordance with ICH guidelines, have demonstrated that tedizolid phosphate is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[3][4][5][6] Conversely, the drug shows notable stability under thermal and photolytic stress.[3][4][5][6] The primary degradation pathway involves the hydrolysis of the phosphate ester to form the active drug, tedizolid, and other related substances. A total of four primary degradation products were initially identified under these stress conditions, with more recent studies identifying up to 12 new degradation products and 3 by-products.[4][5][7]

In solution, particularly for intravenous use, tedizolid phosphate's stability is influenced by the diluent, storage temperature, and compatibility with other co-administered drugs. It is incompatible with solutions containing divalent cations, which can lead to precipitation.[8][9][10]

Quantitative Stability Data

The following tables summarize the quantitative data available from various stability and compatibility studies.

Table 1: Stability of Tedizolid Phosphate Under Forced Degradation Conditions

| Stress Condition | Observations | Reference |

| Hydrolytic (Acidic) | Significant degradation observed. | [4][5] |

| Hydrolytic (Neutral) | Relatively stable. | [4][5] |

| Hydrolytic (Alkaline) | Significant degradation observed. | [4][5] |

| Oxidative | Significant degradation observed. | [3][4][5][6] |

| Thermal | Stable. | [3][4][5][6] |

| Photolytic | Stable. | [3][4][5][6] |

Table 2: Stability of Tedizolid Phosphate in Clinically Relevant Preparations

| Preparation | Concentration | Vehicle / Admixture | Storage Condition | Stability Duration | Reference |

| Crushed Tablet Suspension | 200 mg tablet | Water | Room Temperature | ≥ 4 hours (>94.7% recovery) | [11] |

| Reconstituted IV Solution | 0.8 mg/mL | 0.9% Sodium Chloride | Room Temp. or Refrigeration (2-8°C) | ≤ 24 hours (total time from reconstitution to administration) | [8] |

| IV Admixture | 0.8 mg/mL | 2.4 mg/mL Sodium Rifampicin (B610482) in 0.9% NaCl | Room Temperature (25±2°C) | ≥ 7 hours (>90% recovery) | [12][13] |

| IV Admixture | 0.8 mg/mL | 2.4 mg/mL Sodium Rifampicin in 0.9% NaCl | Refrigeration (2-8°C) | ≥ 6 days (>90% recovery) | [12][13] |

| IV Admixture | 0.8 mg/mL | 4 mg/mL Meropenem in 0.9% NaCl | Room Temperature (25±2°C) | ≥ 12 hours (>90% recovery) | [12][13] |

| IV Admixture | 0.8 mg/mL | 4 mg/mL Meropenem in 0.9% NaCl | Refrigeration (2-8°C) | ≥ 6 days (>90% recovery) | [12][13] |

| Nanocrystal Formulation | - | Freeze-dried nanocrystals | 4±2°C, 25±1°C, 37±1°C | 180 days (physically & chemically stable) | [14] |

Table 3: Physical Compatibility of Tedizolid Phosphate (0.8 mg/mL in 0.9% NaCl) during Simulated Y-Site Administration

| Compatibility Status | Incompatible Drugs / Solutions | Observations | Reference |

| Incompatible | Solutions with divalent cations (e.g., Ca²⁺, Mg²⁺) | Includes Ringer's lactate (B86563) and Hartmann's solution. | [8][9] |

| Incompatible | Amiodarone, Amphotericin B, Caspofungin, Ceftaroline, Ciprofloxacin, Daptomycin, Diphenhydramine (B27), Phenytoin, etc. | Incompatibility (e.g., precipitation, color change) was typically observed immediately, though some were delayed (ceftaroline at 15 min, diphenhydramine at 60 min). | [10][15] |

| Compatible | Amikacin, Linezolid, Vancomycin, and 66 other drugs. | Found to be physically compatible with 69 of 86 tested drugs. | [10][15] |

Degradation and Signaling Pathways

The primary chemical transformation of tedizolid phosphate is its enzymatic conversion to the active drug, tedizolid. Under stress conditions, this hydrolysis can occur abiotically, leading to degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]

- 3. sciencegate.app [sciencegate.app]

- 4. Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The solution and solid-state degradation study followed by identification of tedizolid related compounds in medicinal product by high performance liquid chromatography with diode array and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tedizolid Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.ashp.org [publications.ashp.org]

- 10. Physical compatibility of tedizolid phosphate with selected i.v. drugs during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability of Crushed Tedizolid Phosphate Tablets for Nasogastric Tube Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Stability of tedizolid phosphate-sodium rifampicin and tedizolid phosphate-meropenem admixtures in intravenous infusion bags stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fabrication and Characterization of Tedizolid Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Tedizolid Phosphate Sodium for Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on tedizolid (B1663884) phosphate (B84403) sodium for microbiology research applications. It covers key aspects from sourcing the compound to detailed experimental protocols and data interpretation, designed to support researchers in their exploration of this potent oxazolidinone antibiotic.

Sourcing Tedizolid Phosphate Sodium for Research

This compound for microbiology research is available from a number of reputable suppliers. When sourcing this compound, it is crucial to ensure it is of high purity and suitable for laboratory use. Researchers should request a Certificate of Analysis (CoA) to verify the identity and quality of the product.

Table 1: Selected Suppliers of this compound

| Supplier | Website | Purity | Available Forms |

| Biosynth | --INVALID-LINK-- | High-quality reference standards | Powder |

| LKT Laboratories, Inc. | --INVALID-LINK-- | ≥98% | Powder |

| Simson Pharma Limited | --INVALID-LINK-- | Accompanied by CoA | Powder |

| TargetMol | --INVALID-LINK-- | Research grade | Powder, disodium (B8443419) salt |

| MedChemExpress | --INVALID-LINK-- | Research use only | Powder |

| Selleck Chemicals | --INVALID-LINK-- | ≥99% | Powder |

| Cayman Chemical | --INVALID-LINK-- | ≥98% | Crystalline solid |

| Manasa Life Sciences | --INVALID-LINK-- | API standards | Powder |

| Pharmaoffer | --INVALID-LINK-- | Various (connects with multiple suppliers) | API |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tedizolid phosphate is a prodrug that is rapidly converted to its active form, tedizolid, by endogenous phosphatases in the body.[1][2] Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][3] It targets the 50S ribosomal subunit, binding to the peptidyl transferase center (PTC).[1][4] This binding action prevents the formation of a functional 70S initiation complex, which is a crucial step in the translation process, thereby halting the synthesis of essential bacterial proteins.[1][5][6]

The unique binding of tedizolid, involving its D-ring, may contribute to its enhanced potency compared to other oxazolidinones like linezolid (B1675486).[7] This interaction is also effective against some linezolid-resistant strains, including those harboring the cfr gene, which confers resistance by methylating the ribosomal binding site.[2][8]

In Vitro Activity of Tedizolid

Tedizolid demonstrates potent in vitro activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[2] Generally, tedizolid is four- to eight-fold more potent than linezolid against these organisms.[2][9]

Table 2: Comparative In Vitro Activity of Tedizolid and Linezolid against Selected Gram-Positive Pathogens (MIC in µg/mL)

| Organism (Number of Isolates) | Tedizolid MIC50 | Tedizolid MIC90 | Linezolid MIC50 | Linezolid MIC90 | Reference |

| Staphylococcus aureus (all) | 0.25 | 0.5 | 1 | 2 | [9] |

| Methicillin-susceptible S. aureus (MSSA) | 0.25 | 0.25 | 1 | 2 | [9] |

| Methicillin-resistant S. aureus (MRSA) | 0.25 | 0.5 | 1 | 2 | [10] |

| Coagulase-negative staphylococci | 0.12 | 0.25 | 0.5 | 1 | [6] |

| Enterococcus faecalis | 0.25 | 0.5 | 1 | 2 | [10] |

| Enterococcus faecium (vancomycin-susceptible) | 0.25 | 0.5 | 1 | 2 | - |

| Enterococcus faecium (vancomycin-resistant) | 0.25 | 0.5 | 1 | 2 | [10] |

| Streptococcus pyogenes | 0.12 | 0.25 | 0.5 | 1 | [10] |

| Streptococcus agalactiae | 0.12 | 0.25 | 0.5 | 1 | [10] |

| Streptococcus anginosus group | 0.06 | 0.12 | 0.5 | 1 | [10] |

| Streptococcus pneumoniae | 0.12 | 0.25 | 0.5 | 1 | - |

Note: MIC values can vary slightly between studies depending on the specific isolates tested and methodologies used.

Experimental Protocols for Microbiological Research

Detailed and standardized protocols are essential for obtaining reliable and reproducible results in microbiology research. The following sections provide methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the reference method for determining the MIC of tedizolid.[11]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Tedizolid Stock Solution:

-

Aseptically prepare a stock solution of tedizolid phosphate in a suitable solvent, such as DMSO. The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid affecting bacterial growth.

-

The active concentration of tedizolid should be calculated based on the molecular weight of the active moiety.

-

-

Preparation of Microdilution Plates:

-

Perform serial two-fold dilutions of the tedizolid stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

The final volume in each well should be 50 µL, with a final tedizolid concentration range appropriate for the expected MICs (e.g., 0.008 to 16 µg/mL).

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for Staphylococcus aureus.

-

Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

-

Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.

-

-

Reading and Interpretation:

-

The MIC is defined as the lowest concentration of tedizolid that completely inhibits visible growth of the organism.

-

Reading can be done visually or with a microplate reader.

-

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol: Time-Kill Assay

-

Preparation:

-

Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay. The starting inoculum should be approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Prepare tubes or flasks containing CAMHB with various concentrations of tedizolid (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC).[5] Include a growth control without any antibiotic.

-

-

Inoculation and Sampling:

-

Inoculate each tube/flask with the prepared bacterial suspension.

-

Incubate at 35 ± 2°C in a shaking water bath or incubator.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.[5]

-

-

Bacterial Quantification:

-

Perform serial 10-fold dilutions of each aliquot in sterile saline.

-

Plate a known volume of each dilution onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

Incubate the plates at 35 ± 2°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Plot the log₁₀ CFU/mL versus time for each concentration.

-

Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log₁₀ reduction.[5]

-

Post-Antibiotic Effect (PAE)

The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.[12]

Protocol: Post-Antibiotic Effect Assay

-

Exposure Phase:

-

Prepare two tubes with a standardized bacterial inoculum (approximately 5 x 10⁶ CFU/mL) in CAMHB.

-

To one tube (test), add tedizolid at a specific concentration (e.g., 4x MIC). The other tube serves as the untreated control.

-

Incubate both tubes at 35 ± 2°C for a defined period (e.g., 1-2 hours).

-

-

Removal of Antibiotic:

-

Rapidly remove the tedizolid from the test culture. This can be achieved by a 1:1000 dilution into pre-warmed, antibiotic-free broth or by centrifugation followed by resuspension of the bacterial pellet in fresh, pre-warmed broth.

-

-

Recovery Phase:

-

Incubate both the test and control cultures at 35 ± 2°C.

-

At regular intervals (e.g., every hour), determine the viable bacterial count (CFU/mL) for both cultures as described in the time-kill assay.

-

-

Calculation of PAE:

-

Plot the log₁₀ CFU/mL versus time for both the test and control cultures.

-

PAE is calculated using the formula: PAE = T - C , where:

-

T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.

-

C is the time required for the viable count in the untreated control culture to increase by 1 log₁₀.

-

-

Conclusion

Tedizolid phosphate is a valuable tool for microbiology research, offering potent activity against a wide range of clinically relevant Gram-positive pathogens. This guide provides a foundational understanding of its sourcing, mechanism of action, and key in vitro methodologies. By employing standardized protocols, researchers can generate reliable and comparable data, contributing to a deeper understanding of this important antibiotic and its potential applications. For further in-depth analysis, researchers are encouraged to consult the referenced literature and the latest guidelines from standards organizations such as CLSI and EUCAST.

References

- 1. Determination of Tedizolid susceptibility interpretive criteria for gram-positive pathogens according to clinical and laboratory standards institute guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of a Commercial Dry-Form Broth Microdilution Device (Sensititre) for Testing Tedizolid, a New Oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vitro Susceptibility Testing of Tedizolid against Isolates of Nocardia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of tedizolid against methicillin-resistant Staphylococcus aureus and Peptostreptococcus anaerobius in thigh mixed-infection mouse model: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. In vitro, in vivo, and clinical studies of tedizolid to assess the potential for peripheral or central monoamine oxidase interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo evaluation of tedizolid nanoparticle incorporated buccal films for oromucosal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activities of Tedizolid and Linezolid Determined by the Reference Broth Microdilution Method against 3,032 Gram-Positive Bacterial Isolates Collected in Asia-Pacific, Eastern Europe, and Latin American Countries in 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of linezolid susceptibility test results as a surrogate for the susceptibility of Gram-positive pathogens to tedizolid, a novel oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Testing of Tedizolid Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedizolid (B1663884) phosphate (B84403) is a novel oxazolidinone prodrug that is rapidly converted by endogenous phosphatases to its active moiety, tedizolid. Tedizolid exhibits potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Accurate and reproducible determination of the minimum inhibitory concentration (MIC) is crucial for surveillance studies, drug development, and clinical management of infections. This document provides detailed protocols for determining the MIC of tedizolid phosphate against clinically relevant Gram-positive bacteria, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of Minimum Inhibitory Concentration (MIC) Testing

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The standard methods for determining the MIC of tedizolid are broth microdilution and agar (B569324) dilution, as outlined in CLSI document M07.[2][3][4] These methods involve challenging a standardized bacterial inoculum with serial dilutions of tedizolid.

Data Presentation: Tedizolid MIC Breakpoints and Quality Control Ranges

The following tables summarize the interpretive criteria for tedizolid MICs as established by the CLSI and EUCAST, along with the acceptable quality control ranges for reference bacterial strains.

Table 1: CLSI and EUCAST MIC Interpretive Criteria for Tedizolid (μg/mL)

| Organism | CLSI Breakpoint (μg/mL) | EUCAST Breakpoint (μg/mL) |

| S | I | |

| Staphylococcus aureus | ≤0.5 | 1 |

| Streptococcus pyogenes | ≤0.5 | - |

| Streptococcus agalactiae | ≤0.5 | - |

| Streptococcus anginosus group | ≤0.25 | - |

| Enterococcus faecalis | ≤0.5 | - |

S = Susceptible, I = Intermediate, R = Resistant. A hyphen (-) indicates that a breakpoint has not been established. Sources:[5][6][7][8]

Table 2: Quality Control (QC) Ranges for Tedizolid MIC Testing

| QC Strain | Method | Acceptable MIC Range (μg/mL) |

| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.12 - 0.5 |

| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 0.12 - 0.5 |

| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution | 0.06 - 0.25 |

Source: CLSI M100 documents.[9][10]

Experimental Protocols

I. Preparation of Tedizolid Phosphate Stock Solution

Tedizolid phosphate is the prodrug and is converted to the active tedizolid in vivo. For in vitro testing, either tedizolid or tedizolid phosphate can be used, but it is crucial to note which compound is being tested. The following protocol is for preparing a stock solution from tedizolid phosphate powder.

-

Calculate the amount of powder needed: Use the following formula to determine the weight of tedizolid phosphate powder required for a stock solution of a specific concentration:

Weight (mg) = [Volume (mL) x Desired Concentration (µg/mL)] / [Potency (µg/mg)]

-

The potency is provided by the manufacturer on the certificate of analysis.

-

-

Dissolution: Aseptically weigh the calculated amount of tedizolid phosphate powder. Dissolve the powder in an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions. Ensure complete dissolution.

-

Sterilization: Stock solutions prepared in DMSO do not typically require filter sterilization. If an aqueous solvent is used, sterilize the solution by filtering it through a 0.22 µm syringe filter.[11]

-